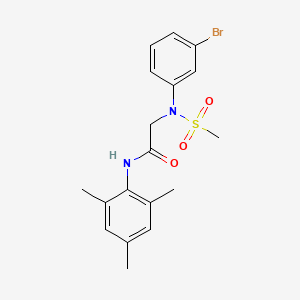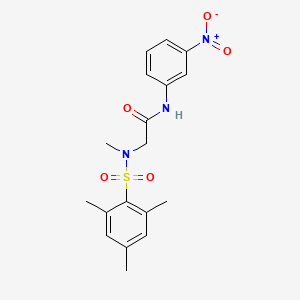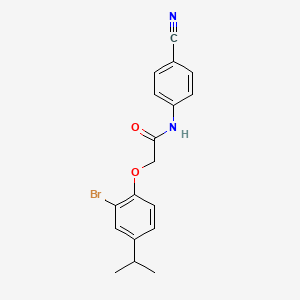
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide
Descripción general
Descripción
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of AMP-activated protein kinase (AMPK) activators and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically increasing its activity. This leads to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), resulting in increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as improving glucose and lipid metabolism, reducing inflammation, and promoting cell survival. It has also been shown to have neuroprotective effects in models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide is its specificity for AMPK activation, which allows for the study of AMPK-dependent pathways without affecting other signaling pathways. However, one limitation is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments.
Direcciones Futuras
For the study of 2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide include the development of more potent and selective AMPK activators, as well as the investigation of its therapeutic potential in various diseases. Additionally, the use of this compound as a tool compound for the study of AMPK-dependent pathways may lead to the discovery of novel therapeutic targets.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders. It has been shown to activate AMPK, a cellular energy sensor that regulates glucose and lipid metabolism, as well as cell growth and proliferation.
Propiedades
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NO2/c1-2-10-3-6-15(12(17)7-10)22-9-16(21)20-14-5-4-11(18)8-13(14)19/h3-8H,2,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKCLSWGBGMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551659.png)

![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551670.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B3551689.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3551692.png)
![5-({2-[(4-nitrobenzyl)oxy]-1-naphthyl}methylene)-2,4-imidazolidinedione](/img/structure/B3551697.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3551700.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3551701.png)
![3,3-dimethyl-2-oxobutyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B3551712.png)
![2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3551718.png)
